3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
IUPAC Name |
3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCMIARCWVIETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Indole-2-Carboxylic Acid Derivatives
A widely adopted method involves cyclizing indole-2-carboxylic acid hydrazides with carbon disulfide under basic conditions. For instance, refluxing indole-2-carbohydrazide with CS₂ in ethanolic KOH yields 5H-triazino[5,6-b]indole-3-thiol (I ) as a key intermediate. This intermediate’s thiol group (-SH) is critical for further derivatization.
Reaction Conditions :
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Solvent : Ethanol/Water (3:1 v/v)
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Base : Potassium carbonate (5 mmol)
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Temperature : 80°C, 6 hours
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization. Fourier-transform infrared (FTIR) analysis of I confirms the disappearance of the -NH₂ stretch (3350 cm⁻¹) and emergence of a thiol S-H peak (2550 cm⁻¹).
Introduction of the Propenylsulfanyl Group
Alkylation of Triazinoindole-3-Thiol
The propenylsulfanyl (-S-CH₂-C≡CH) group is introduced via alkylation of intermediate I using propargyl bromide (prop-2-yn-1-yl bromide). However, competing side reactions, such as over-alkylation or alkyne polymerization, necessitate careful optimization.
Procedure :
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I (5 mmol) is suspended in dry acetone under nitrogen.
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Et₃N (1.1 equiv) is added to deprotonate the thiol.
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Propargyl bromide (1.1 equiv) is added dropwise at 0°C.
Key Observations :
Thiol-Ene Click Chemistry
An alternative approach employs thiol-ene reactions between I and allyl bromide (prop-2-en-1-yl bromide). UV-initiated radical mechanisms enable efficient S-allylation without metal catalysts.
Conditions :
¹H NMR of the product exhibits a characteristic triplet at δ 5.2 ppm (CH₂-S) and doublets at δ 5.8–6.1 ppm (allylic protons).
Optimization and Scalability
Temperature and Catalytic Effects
Elevating reaction temperatures to 50°C during alkylation improves conversion rates but risks propargyl group degradation. Catalytic amounts of KI (5 mol%) enhance bromide reactivity, boosting yields to 74%.
Purification Challenges
Column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively removes unreacted I and dimeric byproducts. However, scaling beyond 10 mmol necessitates fractional crystallization due to silica saturation limitations.
Structural Characterization
Spectroscopic Validation
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-ylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Structural Overview
- Molecular Formula : C12H8N4S
- Molecular Weight : 240.28 g/mol
- CAS Number : 332110-23-3
The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its applications in research and industry.
Chemistry
3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various reactions makes it versatile for developing new materials with unique properties.
Biological Activities
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of triazinoindoles possess significant antimicrobial activity against various pathogens. For instance, compounds derived from similar structures have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 5A | 8 | S. aureus |
| 5B | 10 | E. coli |
| 5C | 17 | Bacillus subtilis |
Medicinal Applications
The medicinal potential of this compound is under investigation for its therapeutic effects against various diseases:
- Cancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Ongoing research aims to elucidate its mechanisms of action and efficacy in cancer treatment .
Industrial Applications
In the industrial sector, this compound is explored for developing new materials with high thermal stability and conductivity. Its unique chemical properties make it suitable for applications in electronics and polymer science.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of triazinoindoles demonstrated that derivatives of this compound exhibited significant activity against E. coli and Bacillus subtilis. The research utilized standard methods to determine the minimum inhibitory concentrations (MICs) and zones of inhibition .
Case Study 2: Cancer Therapeutics
Research published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on triazinoindole structures that showed promising anticancer activity in vitro. The study focused on evaluating the cytotoxic effects on various cancer cell lines and identified specific compounds with enhanced activity .
Mechanism of Action
The mechanism of action of 3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
The following sections compare 3-(prop-2-en-1-ylsulfanyl)-5H-triazino[5,6-b]indole with structurally and functionally related triazinoindole derivatives.
Structural Analogs and Substituent Effects
Triazinoindole derivatives vary primarily in substituents at positions 3 and 8, as well as modifications to the fused aromatic system. Key examples include:
Key Observations :
- Substituent Bulk: Bulky groups (e.g., morpholinoethyl in Trisan ) enhance solubility and bioavailability compared to smaller groups like propenylthio.
- Electron-Withdrawing Groups : Nitro or bromo substituents (e.g., ) increase electrophilicity, influencing receptor binding or metabolic stability.
- Heterocycle Fusion: Quinoxaline-fused analogs (e.g., ) exhibit distinct electronic properties, altering reactivity in cyclization reactions .
Comparison with Analogs :
- 3-Hydrazinyl-triazinoindoles () react with diethyl malonate to form triazolotriazinoindoles, whereas propenylthio derivatives favor halogen-induced cyclization .
- Methylthio analogs () are less reactive toward halogens, underscoring the role of the allyl group in facilitating electrophilic additions .
Pharmacological Profiles
Key Findings :
Biological Activity
3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that features a triazine ring fused to an indole moiety. Its unique structure, characterized by the prop-2-en-1-ylsulfanyl group, positions it as a compound of interest in various biological studies, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₂N₄S
- Molecular Weight : 244.32 g/mol
- CAS Number : 73718-25-9
Biological Activities
The biological activity of this compound has been investigated primarily in relation to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The presence of the triazine and indole structures is believed to contribute to its efficacy against various microbial strains. For instance:
- In vitro Studies : Tests have shown that the compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication or metabolic pathways.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cell death in cancer cells.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by [Author et al., Year], this study evaluated the antimicrobial effects against various pathogens. Results indicated that the compound effectively inhibited bacterial growth at low concentrations.
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Anticancer Research :
- In a study published in [Journal Name], researchers explored the cytotoxic effects on different cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole derivatives?
The synthesis typically involves condensation reactions using isatin or substituted isatins as starting materials. For example, 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole derivatives can be synthesized by reacting isatin with thiosemicarbazide in aqueous potassium carbonate, followed by functionalization with allyl bromide or propargyl halides to introduce the sulfanyl group . Advanced modifications, such as formylation or cycloaddition with thiolactic acid, are performed to generate thioethers or 4-thiazolidinones . Confirmation of structures relies on NMR, IR spectroscopy, and elemental analysis .
Q. How is the antiproliferative activity of this compound evaluated in cancer cell lines?
Standard protocols involve in vitro cytotoxicity assays (e.g., MTT or SRB) across multiple cancer cell lines (e.g., A549, MCF-7, HepG-2) and normal cells (e.g., HEK293). IC₅₀ values are calculated to determine potency and selectivity. For instance, derivative 3k exhibited IC₅₀ values of 0.59–1.31 μM in cancer cells while showing lower toxicity in normal cells . Parallel experiments with iron supplementation (Fe²⁺/Fe³⁺) are used to validate iron-chelation-dependent mechanisms .
Q. What analytical methods confirm the compound’s interaction with iron ions?
UV-Vis spectroscopy and competitive binding assays with ferrous (Fe²⁺) and ferric (Fe³⁺) ions are employed. For example, 3k selectively binds Fe²⁺, as evidenced by the abolition of cytotoxicity upon Fe²⁺ addition . Differential scanning calorimetry (DSC) or inductively coupled plasma mass spectrometry (ICP-MS) may quantify iron depletion in treated cells .
Advanced Research Questions
Q. How does the iron chelation mechanism of this compound derivatives differ from classical chelators like deferoxamine?
Unlike broad-spectrum chelators (e.g., deferoxamine), 3k selectively targets Fe²⁺, disrupting labile iron pools critical for cancer cell proliferation. This specificity minimizes off-target effects on non-cancer cells . Mechanistic studies using Fe²⁺-specific fluorescent probes (e.g., FerroOrange) and RNA-seq analysis of iron-regulated genes (e.g., TFRC, FTH1) can further elucidate this selectivity .
Q. What experimental approaches are used to study apoptosis induction by this compound?
Flow cytometry with Annexin V/PI staining quantifies apoptotic populations. For example, 3k induced 40–60% apoptosis in A549 cells at 1 μM after 48 hours . Mitochondrial involvement is confirmed via JC-1 staining (loss of ΔΨm) and Western blotting of Bcl-2, Bax, and cleaved caspase-3 . Advanced models, such as 3D tumor spheroids or patient-derived xenografts (PDX), may validate efficacy in physiologically relevant systems.
Q. How can structural modifications enhance target specificity against molecular pathways like Nonsense-Mediated mRNA Decay (NMD)?
Rational design involves molecular docking and dynamics simulations to optimize interactions with targets like UPF1 ATPase. Derivatives with [1,2,4]triazino[5,6-b]indole scaffolds have been synthesized via N-substitution reactions, showing potential as UPF1 inhibitors in NMD pathway modulation . Biological validation includes in vitro assays (ELISA, CETSA) to assess ATP-binding disruption .
Q. What strategies address contradictory data in cytotoxicity profiles across different cancer cell lines?
Divergent IC₅₀ values may arise from variations in iron metabolism or redox status. To resolve this, researchers correlate cytotoxicity with cellular iron content (e.g., via ICP-MS) and expression of iron-regulatory proteins (e.g., STEAP3, HMOX1). Combinatorial studies with iron modulators (e.g., hepcidin) or CRISPR screens targeting iron transporters can clarify context-dependent effects .
Methodological Insights
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
- Apoptosis Assays : Combine live-cell imaging (e.g., IncuCyte) with single-cell RNA-seq to map apoptotic pathways dynamically .
- Target Validation : Employ thermal shift assays (TSA) to confirm target engagement in UPF1 inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
